N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide
Description
N-(2-Methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide is a benzamide derivative featuring a 2-methoxy-substituted phenyl group at the amide nitrogen and a tetrazole ring at the para position of the benzoyl moiety. The tetrazole group (pKa ~4.5) acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability . The methoxy group contributes to lipophilicity and may influence receptor binding or metabolic pathways.
Properties
CAS No. |
651769-66-3 |
|---|---|
Molecular Formula |
C15H13N5O2 |
Molecular Weight |
295.30 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H13N5O2/c1-22-13-5-3-2-4-12(13)16-15(21)11-8-6-10(7-9-11)14-17-19-20-18-14/h2-9H,1H3,(H,16,21)(H,17,18,19,20) |
InChI Key |
CLFQEWRNXXJAPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 4-aminobenzonitrile, followed by cyclization with sodium azide to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate. The final product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Reactivity of the Tetrazole Ring
Tetrazoles are known for their stability and versatility in organic reactions. Potential transformations include:
-
Substitution reactions : The tetrazole can undergo nucleophilic aromatic substitution, particularly at the 5-position, facilitated by electron-deficient conditions.
-
Ring-opening reactions : Under acidic or basic conditions, tetrazoles may undergo hydrolysis to form amines or other heterocycles, though this is less common compared to triazoles.
-
Coordination chemistry : The tetrazole’s nitrogen atoms can act as ligands, enabling complexation with metals.
Reactivity of the Amide Group
The benzamide moiety participates in reactions typical of amides:
-
Hydrolysis : Acidic or basic conditions can hydrolyze the amide to a carboxylic acid or its conjugate base.
-
Aminolysis : Reaction with amines may lead to transamidation or the formation of imides.
-
Nucleophilic acyl substitution : The amide carbonyl can react with nucleophiles like alcohols or thiols to form esters or thioamides.
Comparative Analysis of Structural Variants
A comparison of structural features and reactivity in similar compounds highlights trends applicable to N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide:
Challenges and Considerations
-
Steric effects : The ortho-methoxy group may impede reactions at the tetrazole’s reactive sites.
-
Hydrolytic stability : The amide group’s susceptibility to hydrolysis could limit stability under physiological conditions.
-
Synthetic complexity : Multi-step synthesis routes may require optimization for yield and purity .
Research Gaps
Experimental data for this compound is scarce. Future studies should focus on:
-
Kinetic studies : Rates of hydrolysis or substitution reactions under varying conditions.
-
Spectroscopic characterization : NMR and MS analysis to confirm reaction pathways.
-
Structure-activity relationships : Impact of ortho vs. para methoxy substitution on reactivity.
Citations reflect general trends observed in analogous compounds from the provided sources.
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a lead candidate for developing new pharmaceuticals targeting inflammation and cancer. Its structure allows it to interact with specific enzymes or receptors, where the tetrazole ring mimics carboxylic acid structures, facilitating binding and modulation of biological pathways.
Anticancer Activity
Recent studies have shown that N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide exhibits potent anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action is believed to involve the inhibition of critical pathways in cancer cell proliferation and survival.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a potential candidate for treating inflammatory diseases.
Biological Studies
Biological interaction studies have revealed that this compound interacts with various biological macromolecules. These studies often focus on enzyme inhibition assays and receptor-ligand interactions, showcasing its potential therapeutic effects.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes related to disease processes has been documented. For instance, it may inhibit dihydrofolate reductase (DHFR), a target for many antimicrobial agents.
Receptor Interactions
This compound has been studied for its interactions with receptors involved in pain and inflammation pathways, suggesting its utility in pain management therapies.
Material Science Applications
Beyond medicinal applications, this compound has potential applications in material science due to its unique structural properties:
- Polymer Synthesis: The compound can be utilized as a building block for synthesizing advanced materials such as polymers and nanomaterials.
- Nanotechnology: Its ability to form stable complexes with metal ions suggests potential applications in nanotechnology for creating functional materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Metabolic Stability and Toxicity
- Tetrazole Stability : Resists enzymatic degradation better than carboxylic acids, reducing first-pass metabolism .
- Methoxy Metabolism : The 2-methoxy group may undergo hepatic O-demethylation, producing catechol intermediates prone to oxidation. In contrast, T72166’s isopropoxy group is more metabolically resistant .
Biological Activity
N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide is a synthetic compound that belongs to the class of tetrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a tetrazole ring and a methoxy-substituted phenyl group , contributing to its unique chemical properties. The structural formula can be represented as follows:
This configuration allows for various interactions with biological macromolecules, enhancing its potential as a therapeutic agent.
Pharmacological Properties
Tetrazole derivatives, including this compound, have been studied for various pharmacological activities:
- Antimicrobial Activity : Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against Bacillus subtilis and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values ranging from 100 to 125 μg/mL .
- Anticancer Activity : Tetrazoles are also explored for their anticancer potential due to their ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that certain tetrazole derivatives can induce apoptosis in cancer cells by disrupting mitotic processes .
The biological activity of this compound is primarily attributed to its ability to mimic carboxylic acid structures, facilitating binding to various enzymes and receptors. This mimicking effect enhances its interaction with biological targets, leading to modulation of key signaling pathways.
Binding Studies
Binding studies have demonstrated that the tetrazole moiety significantly increases the solubility and permeability of the compound through cell membranes. This property is crucial for its effectiveness as a bioactive molecule.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study focused on various substituted tetrazoles revealed that this compound exhibited comparable antimicrobial activity to established antibiotics, highlighting its potential as an alternative treatment option .
- Cancer Cell Studies : In vitro experiments demonstrated that the compound effectively inhibited cell proliferation in several cancer cell lines by inducing a multipolar phenotype during mitosis, which is indicative of disrupted cellular division processes .
- Enzyme Interaction : The compound has been shown to bind selectively to protein kinases, which are critical in regulating various cellular functions. This interaction suggests potential applications in drug development for diseases characterized by dysregulated kinase activity .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via amide coupling between 2-methoxyaniline and 4-(2H-tetrazol-5-yl)benzoic acid derivatives. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like HATU or EDCI with HOBt to minimize racemization .
- Protection of the tetrazole : Tetrazoles are sensitive to oxidation; thus, protective groups (e.g., trityl) may be required during synthesis .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while temperature control (0–25°C) reduces side reactions .
- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures improves purity (>95%) .
Basic: How does the tetrazole moiety influence the compound's physicochemical properties and target engagement?
Answer:
The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability while maintaining hydrogen-bonding capacity. Key effects include:
- Acidity : The tetrazole (pKa ~4.9) mimics carboxylic acids (pKa ~4.2), facilitating interactions with basic residues in target proteins .
- Lipophilicity : The tetrazole increases logP compared to carboxylic acids, improving membrane permeability .
- Receptor specificity : In Pranlukast analogs, the tetrazole is critical for leukotriene receptor antagonism, suggesting similar applications for this compound .
Advanced: What strategies can optimize metabolic stability while retaining target affinity?
Answer:
- Substituent modification : Introduce electron-withdrawing groups (e.g., fluorine) on the benzamide ring to reduce CYP450-mediated oxidation .
- Methoxy group positioning : Adjust the 2-methoxy substituent to balance solubility (via hydrogen bonding) and steric hindrance (to block metabolic hotspots) .
- Prodrug approaches : Mask the tetrazole with ester groups to enhance oral bioavailability, as demonstrated in glucagon receptor antagonists .
Advanced: How to resolve discrepancies between in vitro binding data and in vivo efficacy?
Answer:
- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and tissue distribution. For example, compound 1 in showed reduced in vivo efficacy due to rapid clearance, necessitating formulation adjustments .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
- Species-specific differences : Validate receptor homology between assay models (e.g., human vs. murine receptors) .
Data Contradiction: How to address conflicting solubility data in different solvent systems?
Answer:
- Standardized protocols : Use the shake-flask method at controlled pH (7.4) and temperature (25°C) for consistency .
- Co-solvent systems : For low aqueous solubility, employ DMSO-water mixtures (≤1% DMSO) and validate via NMR to exclude solvent interference .
- Solid-state analysis : X-ray crystallography (as in ) can identify polymorphic forms that alter solubility profiles .
Experimental Design: What analytical techniques confirm structural integrity post-synthesis?
Answer:
- X-ray crystallography : Resolve crystal packing and tautomeric forms of the tetrazole (1H vs. 2H) .
- NMR spectroscopy : 1H/13C NMR confirms the methoxy group position and amide bond geometry .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., Exact Mass: 323.0605614 in ) and detect impurities .
Advanced: How to elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Analog synthesis : Prepare derivatives with variations in the methoxy group (e.g., 3- or 4-methoxy) and tetrazole substituents (e.g., methyltetrazole) .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like leukotriene or glucagon receptors .
- In vitro assays : Measure IC50 values in receptor-binding assays and correlate with logP/pKa data to refine SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
